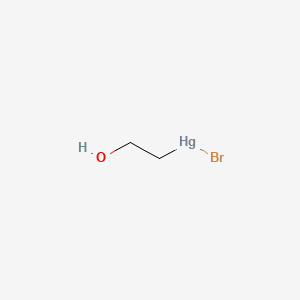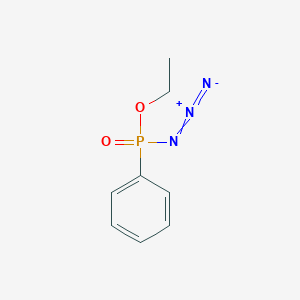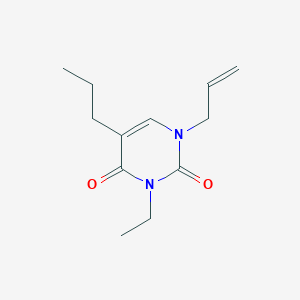![molecular formula C14H23NO B14701336 2-[(Piperidin-1-yl)methylidene]cyclooctan-1-one CAS No. 21964-64-7](/img/structure/B14701336.png)
2-[(Piperidin-1-yl)methylidene]cyclooctan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Piperidin-1-yl)methylidene]cyclooctan-1-one is a chemical compound that features a piperidine ring attached to a cyclooctanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Piperidin-1-yl)methylidene]cyclooctan-1-one typically involves the reaction of cyclooctanone with piperidine under specific conditions. One common method includes the use of a condensation reaction where cyclooctanone is reacted with piperidine in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(Piperidin-1-yl)methylidene]cyclooctan-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms.
Scientific Research Applications
2-[(Piperidin-1-yl)methylidene]cyclooctan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological systems.
Medicine: Research may explore its potential therapeutic applications or as a precursor in drug synthesis.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-[(Piperidin-1-yl)methylidene]cyclooctan-1-one involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Piperidin-1-yl)methylidene]cyclohexan-1-one
- 2-[(Piperidin-1-yl)methylidene]cyclopentan-1-one
- 2-[(Piperidin-1-yl)methylidene]cycloheptan-1-one
Uniqueness
2-[(Piperidin-1-yl)methylidene]cyclooctan-1-one is unique due to its larger ring size compared to similar compounds. This structural difference can influence its chemical reactivity, stability, and potential applications. The larger ring size may also affect its interaction with biological targets, making it distinct in its biological activity and potential therapeutic uses.
Properties
CAS No. |
21964-64-7 |
|---|---|
Molecular Formula |
C14H23NO |
Molecular Weight |
221.34 g/mol |
IUPAC Name |
2-(piperidin-1-ylmethylidene)cyclooctan-1-one |
InChI |
InChI=1S/C14H23NO/c16-14-9-5-2-1-4-8-13(14)12-15-10-6-3-7-11-15/h12H,1-11H2 |
InChI Key |
LVRMTJMMUSFIBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=O)C(=CN2CCCCC2)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


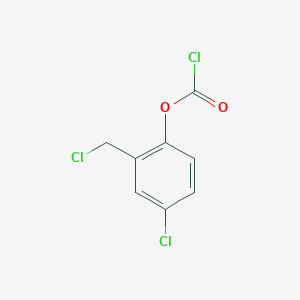
![N,N'-[(3,6-Dioxopiperazine-2,5-diyl)di(propane-3,1-diyl)]diacetamide](/img/structure/B14701257.png)
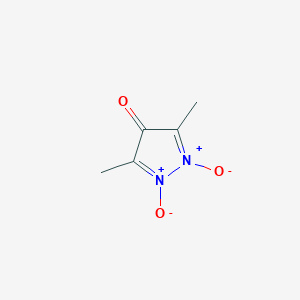
![3-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylmethylsulfanyl]-2-aminopropanoic acid](/img/structure/B14701263.png)
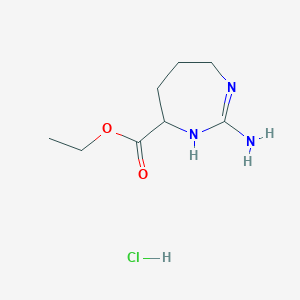
![3,7-Diazatricyclo[3.3.3.01,5]undecane-2,4,6,8-tetrone](/img/structure/B14701285.png)
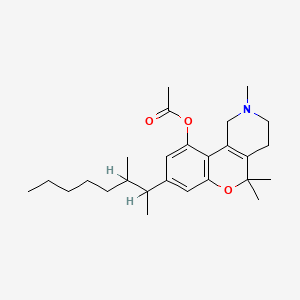
![Ethyl N,N-diethyl-P-[hydroxy(phenyl)methyl]phosphonamidate](/img/structure/B14701297.png)
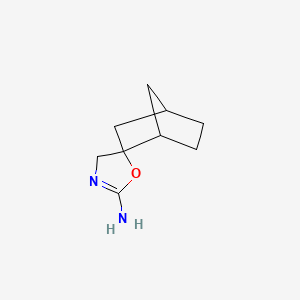
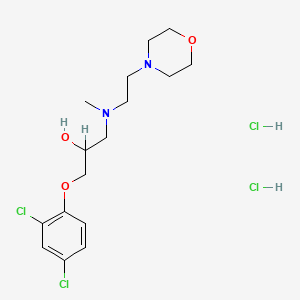
![Benzene, 1,1'-[(2-methylpropylidene)bis(seleno)]bis-](/img/structure/B14701325.png)
